H-Lys(Z)-OMe.HCl, also known as Nε-Z-L-lysine methyl ester hydrochloride, is a derivative of the amino acid lysine. This compound is primarily utilized in biochemical research and peptide synthesis. The "Z" refers to the benzyloxycarbonyl (Cbz) protective group, which is commonly used to protect the amino group during chemical reactions. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility and stability in various solvents.
The synthesis of H-Lys(Z)-OMe.HCl typically involves a multi-step process that includes the protection of the amino group and the formation of the methyl ester. The key steps are:
This synthesis can be performed using solid-phase peptide synthesis techniques or in solution phase, depending on the specific requirements of the desired application .
The molecular formula for H-Lys(Z)-OMe.HCl is C₁₁H₁₄ClN₂O₂. Its structure consists of a lysine backbone with a benzyloxycarbonyl protecting group on the epsilon amino group and a methyl ester at the carboxylic acid end.
Key structural data includes:
H-Lys(Z)-OMe.HCl participates in various chemical reactions typical for amino acids and their derivatives:
These reactions are critical for synthesizing complex peptides and proteins for research applications .
The mechanism of action for H-Lys(Z)-OMe.HCl primarily revolves around its role as a building block in peptide synthesis. When incorporated into peptides, it contributes to various biochemical functions depending on its position within the peptide chain.
Data from studies suggest that peptides containing H-Lys(Z)-OMe exhibit enhanced solubility and stability compared to their unprotected counterparts .
H-Lys(Z)-OMe.HCl exhibits several notable physical and chemical properties:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to confirm purity and identity .
H-Lys(Z)-OMe.HCl is widely used in scientific research, particularly in:
The synthesis of H-Lys(Z)-OMe·HCl (Nε-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride, CAS 27894-50-4) requires precise sequential reactions to address the differential reactivity of lysine’s α-amino, ε-amino, and carboxyl groups. Industrially, the process begins with the protection of the α-amino group using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups in alkaline aqueous/organic biphasic systems. This step typically employs di-tert-butyl dicarbonate (Boc₂O) with a catalyst such as N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at 0–5°C, achieving >95% yield [9].
Following α-amino protection, the ε-amino group undergoes benzyloxycarbonyl (Z) protection using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of sodium carbonate (Na₂CO₃) to minimize di-substitution. The carboxyl group is then activated for esterification via thionyl chloride (SOCl₂) catalysis, followed by methanol quenching to yield the methyl ester. Final hydrochlorination with hydrogen chloride (HCl) in anhydrous ether generates H-Lys(Z)-OMe·HCl as a crystalline solid. Purification involves recrystallization from ethanol/diethyl ether mixtures, with HPLC purity reaching ≥97.5% [2] [6].
Table 1: Solution-Phase Synthesis Optimization Parameters
Step | Reagents/Conditions | Yield | Purity (HPLC) | Critical Controls |
---|---|---|---|---|
α-Amino Protection | Boc₂O, DIPEA, THF, 0°C, 4h | 95% | >99% | pH 8.5–9.0, exclusion of moisture |
ε-Amino Protection | Cbz-Cl, Na₂CO₃, dioxane/H₂O, 25°C, 2h | 88% | 98% | Stoichiometric Cbz-Cl (1.05 eq) |
Esterification/HCl Salt | SOCl₂/MeOH, HCl/ether | 82% | ≥97.5% | Anhydrous conditions, −20°C crystallization |
Key challenges include suppressing racemization during carboxyl activation, mitigated by maintaining sub-zero temperatures, and eliminating ε-Z group migration through pH-controlled reactions. Recent advances demonstrate that microwave-assisted Z-protection reduces reaction times by 60% while preserving stereochemical integrity [8].
Industrial manufacturing of H-Lys(Z)-OMe·HCl leverages automated solid-phase peptide synthesizers (SPPS) to enhance throughput and purity. Fmoc-based SPPS dominates production, where Fmoc-Lys(Z)-OH is anchored to 2-chlorotrityl chloride resin. Coupling employs O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and DIPEA in N,N-dimethylformamide (DMF), achieving near-quantitative coupling efficiency (>99.8%) per cycle [5].
Continuous-flow reactors represent a transformative advancement, enabling real-time monitoring and yield optimization. Key innovations include:
Table 2: Industrial Production Metrics Comparison
Parameter | Batch Reactors | Continuous-Flow Systems | Improvement |
---|---|---|---|
Cycle Time | 48 h | 12 h | 75% reduction |
Purity (HPLC) | 95% | 99% | 4% increase |
Solvent Waste | 300 L/kg | 180 L/kg | 40% reduction |
Throughput | 5 kg/month | 20 kg/month | 300% increase |
These systems integrate purification via simulated moving bed (SMB) chromatography, using C18-modified silica and ethanol/water gradients to isolate H-Lys(Z)-OMe·HCl at >99% purity for high-value applications [6].
The orthogonal stability of the ε-Z group dictates its compatibility with other protecting groups in complex peptide architectures. While the Z group exhibits robustness toward piperidine (Fmoc deprotection) and mild bases, its acid lability (cleavable by HBr/acetic acid or catalytic hydrogenation) necessitates strategic pairing with acid-stable moieties. For H-Lys(Z)-OMe·HCl synthesis, key considerations include:
Table 3: Protecting Group Stability Profile
Protecting Group | Conditions Tested | Stability Observed | Compatibility with Z Group |
---|---|---|---|
ε-Z | 30% TFA/DCM, 24h | Partial cleavage (15%) | Self-compatible |
Boc | 50% TFA/DCM, 1h | Complete cleavage | Low (sequential use only) |
Fmoc | 20% piperidine/DMF, 30min | Stable | High |
tBu ester | 1M LiOH, THF/H₂O, 0°C, 1h | Cleaved | Medium (risk of ε-Z hydrolysis) |
Notably, cumyl esters emerge as superior alternatives for carboxyl protection due to rapid cleavage under mild acid conditions (2% TFA, 1h) without affecting Z groups. This orthogonality enables efficient synthesis of glycine-rich peptidomimetics incorporating H-Lys(Z)-OMe·HCl [5]. Challenges persist in arginine-rich sequences where Nω-protection with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups requires TFA concentrations (>95%) that partially degrade Z groups. Solutions include incorporating Nω-nitro protection prior to Z-group installation, followed by nitro reduction [9].
Appendix: Standardized Nomenclature of H-Lys(Z)-OMe·HCl
Synonym | CAS Registry Number | Molecular Formula |
---|---|---|
Nε-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride | 27894-50-4 | C₁₅H₂₂N₂O₄·HCl |
Methyl N6-[(benzyloxy)carbonyl]-L-lysinate hydrochloride | 27894-50-4 | C₁₅H₂₂N₂O₄·HCl |
H-Lys(Z)-OMe·HCl | 27894-50-4 | C₁₅H₂₂N₂O₄·HCl |
Nε-Z-L-lysine methyl ester hydrochloride | 27894-50-4 | C₁₅H₂₂N₂O₄·HCl |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3